molecular formula C13H19NO2 B3055074 Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate CAS No. 6297-67-2

Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate

Cat. No.: B3055074
CAS No.: 6297-67-2
M. Wt: 221.29 g/mol
InChI Key: KKHGLVXWFXAALZ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate: is a chemical compound with a complex structure that includes a phenylethyl group attached to an amino acid derivative

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with the appropriate amino acid and phenylethyl group.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Substitution reactions may involve replacing a functional group with another, using reagents like halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halides, sulfonates, and strong acids or bases.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated compounds or sulfonates.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme interactions and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Phenethylamine: A related compound with similar structural features.

  • Isovaleric acid: Another compound with a similar molecular weight and functional groups.

Uniqueness: Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate stands out due to its specific arrangement of functional groups, which can lead to unique reactivity and applications.

This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique properties and applications highlight the importance of continued research and development in this area.

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Biological Activity

Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate, a member of the amphetamine class, is recognized for its stimulant and entactogenic properties. This compound has garnered interest in both recreational and research contexts due to its influence on neurotransmitter levels in the brain, particularly dopamine, serotonin, and norepinephrine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H21NO2. It appears as a white crystalline powder with a melting point between 126°C and 128°C. The compound is soluble in various solvents including ethanol, methanol, and water. Its structure features a carbonyl group linked to a nitrogen atom, which is further connected to a phenylethyl group, contributing to its unique pharmacological profile.

The biological activity of this compound primarily stems from its ability to influence neurotransmitter systems. It acts as a monoamine releaser , promoting the release of key neurotransmitters such as:

  • Dopamine : Associated with reward and pleasure pathways.
  • Serotonin : Involved in mood regulation.
  • Norepinephrine : Plays a role in attention and response actions.

This mechanism is similar to other known amphetamines like MDMA, which is noted for its entactogenic effects—enhancing emotional closeness and empathy among users.

Stimulant Properties

This compound has been studied for its stimulant effects on the central nervous system (CNS). Research indicates that it can enhance alertness, increase energy levels, and improve focus. These effects make it attractive for both therapeutic applications and recreational use.

Neurotransmitter Interaction

The compound’s interaction with neurotransmitter systems leads to several observable effects:

  • Increased Dopamine Levels : Contributes to heightened feelings of euphoria.
  • Enhanced Serotonergic Activity : May lead to improved mood and emotional well-being.
  • Norepinephrine Release : Results in increased arousal and energy.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : Research indicates that this compound exhibits significant stimulant properties akin to traditional amphetamines. In animal models, it has been shown to increase locomotor activity and induce hyperactivity.
  • Comparative Analysis with Similar Compounds : A comparative study highlighted differences in biological activity between this compound and structurally similar compounds like MDMA and methamphetamine. While all these compounds share stimulant properties, this compound displays a unique profile with potentially lower neurotoxic effects compared to methamphetamine.

Data Table: Comparison of Structural Features

Compound NameStructural FeaturesUnique Properties
This compoundContains an amino group linked to a phenylethyl moietyStimulant with entactogenic effects
3,4-MethylenedioxymethamphetamineContains methylenedioxy groupStrong entactogenic effects similar to MDMA
MethamphetamineMethyl group on nitrogenPotent CNS stimulant with high addiction potential

Properties

IUPAC Name

methyl 2-methyl-3-(2-phenylethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11(13(15)16-2)10-14-9-8-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHGLVXWFXAALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286487
Record name methyl 2-methyl-3-(phenethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6297-67-2
Record name NSC46087
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-methyl-3-(phenethylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate
Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate
Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate
Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate
Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate
Methyl 2-methyl-3-[(2-phenylethyl)amino]propanoate

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